
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolpropane-diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two glycidyl groups attached to a trimethylolpropane backbone. This compound is widely used in various industrial applications, particularly as a reactive diluent in epoxy resin formulations due to its ability to reduce viscosity and improve mechanical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylolpropane-diglycidyl ether is synthesized through a two-step process involving the reaction of trimethylolpropane with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. This intermediate is then dehydrochlorinated using sodium hydroxide to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: Trimethylolpropane-diglycidyl ether undergoes various chemical reactions, including:
Addition Reactions: It reacts with amines, acids, and alcohols to form cross-linked polymer networks.
Polymerization: It can be polymerized with other monomers to form epoxy resins.
Common Reagents and Conditions:
Amines: Used in the formation of polymer networks.
Acids and Alcohols: React with the glycidyl groups to form esters and ethers.
Major Products:
Cross-linked Polymers: Formed through addition reactions with amines.
Epoxy Resins: Produced by polymerization with other monomers.
Aplicaciones Científicas De Investigación
Trimethylolpropane-diglycidyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in epoxy resin formulations to improve mechanical properties and reduce viscosity.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers.
Mecanismo De Acción
The mechanism of action of trimethylolpropane-diglycidyl ether involves the reactivity of its glycidyl groups. These groups can undergo ring-opening reactions with nucleophiles such as amines, acids, and alcohols, leading to the formation of cross-linked polymer networks. The molecular targets include the nucleophilic sites on the reacting molecules, and the pathways involved are primarily addition and polymerization reactions .
Comparación Con Compuestos Similares
Bisphenol A Diglycidyl Ether: Another widely used glycidyl ether in epoxy resin formulations.
Cyclohexane Dimethanol Diglycidyl Ether: Known for its flexibility and toughness in polymer networks.
Neopentyl Glycol Diglycidyl Ether: Offers improved thermal stability and mechanical properties.
Uniqueness: Trimethylolpropane-diglycidyl ether is unique due to its trimethylolpropane backbone, which provides three reactive sites for glycidyl groups. This structure allows for the formation of highly cross-linked and mechanically robust polymer networks, making it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
18425-64-4 |
|---|---|
Fórmula molecular |
C12H24O6 |
Peso molecular |
264.318 |
Nombre IUPAC |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O3.C6H14O3/c1(5-3-8-5)7-2-6-4-9-6;1-2-6(3-7,4-8)5-9/h5-6H,1-4H2;7-9H,2-5H2,1H3 |
Clave InChI |
ZWHGJDQVQZVOHM-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1C(O1)COCC2CO2 |
Sinónimos |
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)
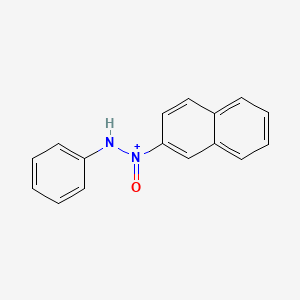
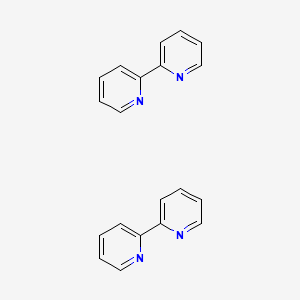
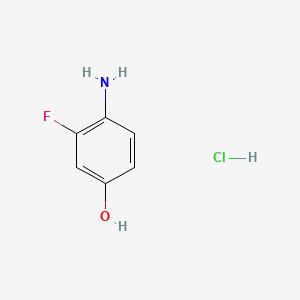
![[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate](/img/structure/B579381.png)
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
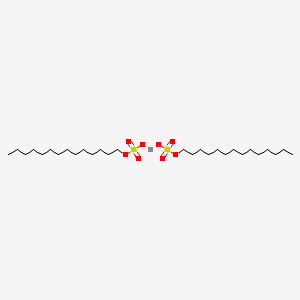
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)
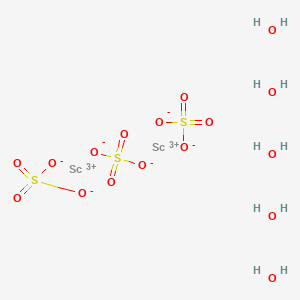
![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)

